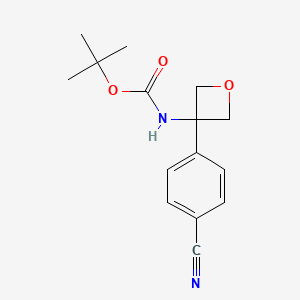

3-Boc-amino-3-(4-cyanophenyl)oxetane

Übersicht

Beschreibung

3-Boc-amino-3-(4-cyanophenyl)oxetane is a chemical compound with the molecular formula C15H18N2O3. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a Boc-protected amino group, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-3-(4-cyanophenyl)oxetane typically involves the reaction of 4-cyanophenyl oxetan-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Boc-amino-3-(4-cyanophenyl)oxetane can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form corresponding oxetanone derivatives.

Reduction: The cyano group can be reduced to an amine, resulting in a different functional group.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Oxidation: Oxetanone derivatives.

Reduction: Amines.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to improved pharmacological profiles. For example, the incorporation of the 3-Boc-amino group can enhance solubility and stability, while the 4-cyanophenyl moiety may contribute to favorable interactions with biological targets.

2.2. Reaction Pathways

The synthetic utility of 3-Boc-amino-3-(4-cyanophenyl)oxetane includes:

- Reductive Amination: The oxetane can undergo reductive amination reactions to form amine derivatives, which are crucial in developing therapeutic agents .

- Nucleophilic Substitution: It can act as a nucleophile in various substitution reactions, allowing for the introduction of diverse functional groups .

Medicinal Chemistry Applications

3.1. Drug Candidates

Recent studies have highlighted several drug candidates that utilize oxetane scaffolds, demonstrating their potential in clinical applications. For instance:

- Crenolanib: A treatment for various cancers, where the oxetane moiety contributes to its selectivity and potency.

- Fenebrutinib: Used for multiple sclerosis, showcasing how oxetanes can enhance drug metabolism and reduce side effects .

3.2. Peptidomimetics

Oxetanes like this compound are being explored as peptidomimetics due to their ability to mimic peptide bonds while offering increased stability against enzymatic degradation . This characteristic is particularly valuable in developing therapeutics targeting protein-protein interactions.

Case Studies

Wirkmechanismus

The mechanism by which 3-Boc-amino-3-(4-cyanophenyl)oxetane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

3-Boc-amino-3-(4-cyanophenyl)propionic acid

3-Boc-amino-4-(4-cyanophenyl)butyric acid

Uniqueness: 3-Boc-amino-3-(4-cyanophenyl)oxetane is unique due to its oxetane ring, which imparts distinct chemical properties compared to other similar compounds. Its Boc-protected amino group also makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Boc-amino-3-(4-cyanophenyl)oxetane is an oxetane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl moiety, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 1158098-77-1

The biological activity of this compound is hypothesized to involve its interaction with various biological targets. The oxetane ring may serve as a bioisostere for carbonyl functionalities, potentially influencing the compound's binding affinity and selectivity towards specific receptors or enzymes. Research indicates that oxetanes can improve metabolic stability and reduce lipophilicity compared to traditional structures, making them attractive candidates in drug design .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxetane derivatives have been shown to possess activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of oxetane-containing compounds has been explored in several studies. In particular, the introduction of the oxetane moiety has been linked to enhanced activity against cancer cell lines due to improved interactions with biological targets involved in tumor growth and proliferation.

Case Studies

-

Study on Anticancer Efficacy :

- Researchers synthesized a series of oxetane derivatives, including this compound.

- In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range.

- Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

-

Antimicrobial Screening :

- A comparative study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Boc-amino-3-(4-cyanophenyl)oxetane, and how do reaction conditions influence yield?

The synthesis of oxetane derivatives typically involves ring-closure reactions or functionalization of preformed oxetane cores. For 3-substituted oxetanes, strategies include:

- Cyclization of 1,3-diols with activating agents (e.g., mesyl chloride) under basic conditions to form the oxetane ring.

- Nucleophilic substitution on 3-halooxetanes using Boc-protected amines.

- Catalytic methods , such as Lewis acid-mediated reactions (e.g., trialkylaluminum-water systems), which are effective for copolymerization and functional group introduction .

Key considerations : Reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometry of Boc-protecting agents significantly impact yield. For example, excess Boc-anhydride improves amino group protection but may require rigorous purification .

Q. How can researchers purify and characterize this compound?

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .

- Characterization :

Q. What are the stability profiles of this compound under acidic or basic conditions?

- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. The oxetane ring may undergo acid-catalyzed ring-opening, forming propanol derivatives, especially at elevated temperatures .

- Basic conditions : Stable under mild bases (e.g., NaHCO), but prolonged exposure to strong bases (e.g., NaOH) can hydrolyze the nitrile group to carboxylic acids .

Recommendation : Store the compound at –20°C under inert atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent influence the compound’s physicochemical properties and reactivity?

- Lipophilicity : The nitrile group reduces log D by ~0.5–1.0 units compared to non-polar substituents, enhancing aqueous solubility.

- Electron-withdrawing effects : The cyano group activates the oxetane ring for nucleophilic attacks at the 3-position, enabling functionalization (e.g., amidation, Suzuki coupling) .

- Metabolic stability : The nitrile group resists cytochrome P450 oxidation, improving in vivo half-life compared to methyl or hydroxyl analogs .

Q. What strategies optimize copolymerization of this compound with azidomethyl- or nitratomethyl-substituted oxetanes?

- Catalytic systems : Use triisobutylaluminum-water (1:0.8 ratio) for controlled cationic ring-opening polymerization. Adjust monomer feed ratios (e.g., 30–70% azidomethyl comonomer) to tune thermal properties and crystallinity .

- Analytical methods :

Q. How can NMR spectroscopy resolve conformational dynamics of this compound in peptide macrocyclization?

- NOE correlations : Detect and nuclear Overhauser effects to confirm oxetane-induced β-turn motifs in peptide backbones.

- Dynamic NMR : Study ring puckering equilibria of the oxetane under varying temperatures (e.g., 25–60°C) to assess conformational rigidity .

Q. What are the contradictions in reported data on oxetane ring-opening reactivity, and how can they be addressed experimentally?

- Contradiction : Some studies report rapid ring-opening in acidic media (pH < 2), while others note stability in weakly acidic conditions (pH 4–6) .

- Resolution : Conduct pH-dependent kinetic studies using -NMR to monitor ring integrity. For example, incubate the compound in buffered solutions (pH 1–7) and quantify residual oxetane via integration of characteristic peaks (e.g., δ 4.5–5.0 ppm for oxetane protons) .

Q. Methodological Considerations

8. Designing experiments to analyze bioisosteric replacement of gem-dimethyl groups with oxetanes:

- Synthetic steps : Replace a gem-dimethyl moiety in a lead compound with this compound via SN2 displacement or Mitsunobu reaction.

- Assays : Compare metabolic stability (e.g., human liver microsomes), solubility (shake-flask method), and target binding (SPR or ITC) between analogs .

9. Overcoming challenges in enantioselective synthesis of 3-substituted oxetanes:

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQPIIEGFSXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.